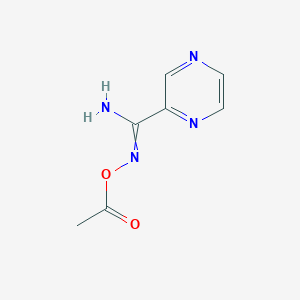
N'-(Acetyloxy)pyrazine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Acetyloxy)pyrazine-2-carboximidamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an acetyloxy group and a carboximidamide group attached to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Acetyloxy)pyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the desired carboximidamide derivative .
Industrial Production Methods
In an industrial setting, the production of N’-(Acetyloxy)pyrazine-2-carboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Acetyloxy)pyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyloxy and carboximidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-carboximidamide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-(Acetyloxy)pyrazine-2-carboximidamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-(Acetyloxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . It may also interfere with cellular signaling pathways, resulting in antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinecarboxamide: A related compound with similar biological activities and applications.
Pyrazinamide: An antitubercular agent used in the treatment of tuberculosis.
2-Carbamidinopyrazine: Another pyrazine derivative with potential therapeutic applications.
Uniqueness
N’-(Acetyloxy)pyrazine-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyloxy group enhances its solubility and reactivity, while the carboximidamide group contributes to its biological activity.
Propiedades
Número CAS |
114346-86-0 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
[[amino(pyrazin-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C7H8N4O2/c1-5(12)13-11-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,11) |
Clave InChI |
IFLYPDSBWRMDKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON=C(C1=NC=CN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



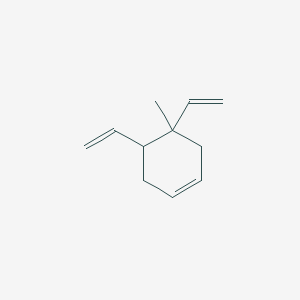
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
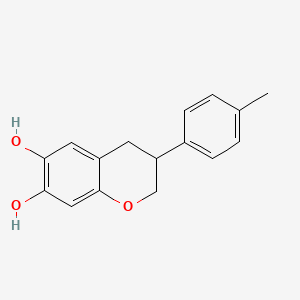
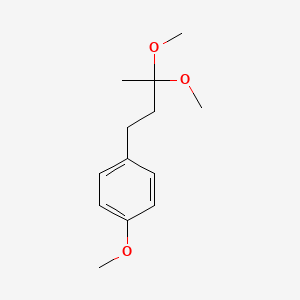
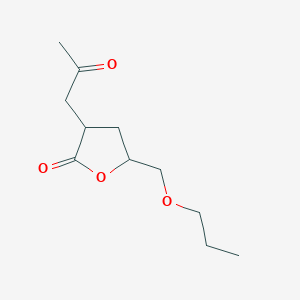
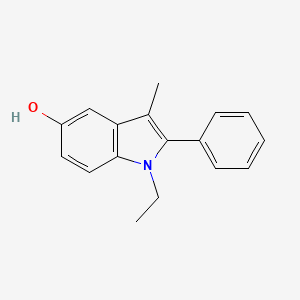
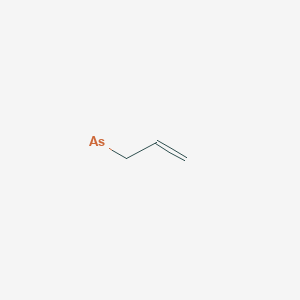
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)


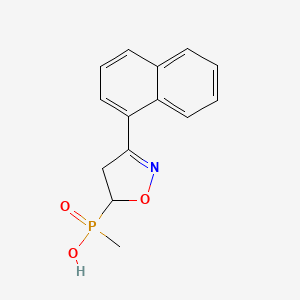
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)

